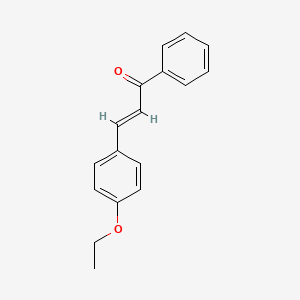

4-Ethyloxychalcone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyloxychalcone is a type of chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids . It has been evaluated for its in vivo hypoglycemic activity using an alloxanized diabetic rat model .

Synthesis Analysis

Chalcones, including this compound, are synthesized through a variety of methods. The core of chalcones is composed of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The chemistry of chalcones is still an attraction among organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .Molecular Structure Analysis

The molecular structure of this compound is similar to that of other chalcones. It consists of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .Chemical Reactions Analysis

Chalcones, including this compound, have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system. This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .Scientific Research Applications

Photocyclization and Photochemical Conversion

4-Ethyloxychalcone and its derivatives, like 2'-hydroxychalcones, are significant in photocyclization studies. Research by Matsushima and Hirao (1980) showed that upon irradiation with light, these compounds undergo facile photocyclization, leading to the formation of 4-flavanones. Such transformations are highly efficient in specific solvents like ethyl acetate or dioxane (Matsushima & Hirao, 1980). Additionally, Matsushima and Suzuki (1992) found that 2-hydroxychalcones, including 4-methoxy derivatives, can efficiently convert into flavylium cations in acidic solutions and polymer films, demonstrating significant photochromic properties (Matsushima & Suzuki, 1992).

Solvent Polarity Effects on Excited State Dynamics

The excited-state properties of chalcone derivatives are influenced by solvent polarity. Song et al. (2018) investigated this aspect in various solvents, revealing that the photophysical parameters, such as fluorescence quantum yields and lifetimes, depend on the solvent's polarity (Song et al., 2018).

Structural and Spectral Features

Serdiuk, Wera, and Roshal (2018) conducted a study focusing on the crystal structure and electronic absorption features of 2'-hydroxychalcone derivatives. They found that the influence of substituents on the absorption spectra of chalcones is generally minimal, although molecular packing can affect absorption features (Serdiuk, Wera, & Roshal, 2018).

Corrosion Inhibition

Research on chalcone derivatives has also explored their application in corrosion inhibition. Bouklah et al. (2006) studied the effect of chalcones on steel corrosion in acidic environments, finding that these compounds can act as effective corrosion inhibitors (Bouklah et al., 2006).

Biotransformation Using Bacteria

Kozłowska, Potaniec, and Anioł (2020) investigated the biotransformation of hydroxychalcones using aerobic bacteria. This study highlighted the potential of using microbial processes to create novel and unpredictable products from chalcone derivatives (Kozłowska, Potaniec, & Anioł, 2020).

Nonlinear Optical Properties

Nonlinear optical properties of chalcone derivatives are another area of interest. Zhang, Kinoshita, Sasaki, Goto, and Nakayama (1990) characterized 4-Br-4'-Methoxychalcone, demonstrating its potential applications in nonlinear optics (Zhang et al., 1990).

Antioxidant Properties

The antioxidant properties of 2'-hydroxychalcones have been studied by Xue, Zheng, Zhang, Wu, Yu, and Liu (2013), who found that these compounds are effective free radical scavengers, with different working mechanisms depending on the phase (gas or aqueous solution) (Xue et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

4-Ethyloxychalcone, also known as NSC660296, is a bioactive flavonoid that has been implicated in a variety of biological activities Chalcones, the class of compounds to which this compound belongs, have been shown to modulate a number of cancer cell lines, inhibit various pathological microorganisms and parasites, and control numerous signaling molecules and cascades related to disease modification .

Mode of Action

It has been found to exhibit significant glucose-lowering effects . This suggests that this compound may interact with targets involved in glucose metabolism, leading to decreased blood glucose levels .

Biochemical Pathways

Given its glucose-lowering effects, it is plausible that this compound may influence pathways related to glucose metabolism

Pharmacokinetics

One study has reported that this compound exhibits a significant glucose-lowering effect when administered orally . This suggests that the compound may have good oral bioavailability .

Result of Action

The administration of this compound has been shown to result in a significant decrease in fasting blood glucose levels . Furthermore, it has been observed to significantly lower the level of glycated hemoglobin (HbA1C) after 42 days of treatment . These results suggest that this compound may have potential as a hypoglycemic agent .

Biochemical Analysis

Biochemical Properties

4-Ethyloxychalcone interacts with various enzymes and proteins, influencing biochemical reactions . For instance, it has been found to exhibit significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . This interaction suggests that this compound may play a role in regulating blood glucose levels .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . For example, it has been found to lower fasting blood glucose levels in alloxan-induced diabetic rats, indicating its potential influence on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level . For instance, it has been found to inhibit α-glucosidase, suggesting a potential mechanism of action in the regulation of blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to produce a significant decrease in fasting blood glucose levels over a period of 42 days of treatment . This suggests that the effects of this compound may change over time, potentially due to factors such as the compound’s stability and degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages . For example, it has been observed to produce a significant glucose-lowering effect in an oral glucose tolerance test, comparable with the standard glibenclamide .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism, as suggested by its inhibition of α-glucosidase . This could potentially affect metabolic flux or metabolite levels .

properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-16-11-8-14(9-12-16)10-13-17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJALCOAMMGTJD-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2570406.png)

![1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine](/img/structure/B2570407.png)

![Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate](/img/structure/B2570409.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2570410.png)

![ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2570411.png)

![methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2570417.png)

![2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2570418.png)

![N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2570420.png)

![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)